9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride
CAS No.:
Cat. No.: VC18651552
Molecular Formula: C21H25ClN2O
Molecular Weight: 356.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25ClN2O |
|---|---|
| Molecular Weight | 356.9 g/mol |
| IUPAC Name | 9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C21H24N2O.ClH/c24-20-21(13-15-23(20)19-10-5-2-6-11-19)12-7-14-22(17-21)16-18-8-3-1-4-9-18;/h1-6,8-11H,7,12-17H2;1H |
| Standard InChI Key | UMFAODLQPLGNTH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCN(C2=O)C3=CC=CC=C3)CN(C1)CC4=CC=CC=C4.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The spiro[4.5]decane framework of 9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride consists of a cyclohexane ring fused to a piperidine moiety at a single carbon atom, creating a three-dimensional structure that minimizes rotational freedom. The benzyl and phenyl substituents at positions 9 and 2, respectively, introduce aromatic bulk, which may influence pharmacokinetic properties such as solubility and membrane permeability. The hydrochloride salt form enhances stability and aqueous solubility, a critical factor for in vitro and in vivo studies.
Key Structural Features:
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Spirocyclic Core: The spiro[4.5]decane system enforces a rigid conformation, reducing entropy penalties during protein-ligand interactions.
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Aromatic Substituents: Benzyl and phenyl groups contribute to hydrophobic interactions with target proteins.
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Ketone Functional Group: The 1-ketone moiety may participate in hydrogen bonding or serve as a site for chemical derivatization.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 356.9 g/mol | |
| IUPAC Name | 9-Benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride | |
| Canonical SMILES | C1CC2(CCN(C2=O)C3=CC=CC=C3)CN(C1)CC4=CC=CC=C4.Cl |
Synthesis and Preparation
General Synthetic Strategies
Spirocyclic compounds like 9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride are typically synthesized through multi-step organic reactions involving cyclization and condensation processes. A common approach involves:
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Formation of the Piperidine Ring: Reacting a primary amine with a carbonyl compound (e.g., aldehyde or ketone) to generate an imine intermediate, followed by reduction to form the saturated heterocycle.
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Spirocyclization: Intramolecular nucleophilic attack or ring-closing metathesis to form the spiro junction. For diazaspiro systems, this often requires protecting group strategies to direct regioselectivity.
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Functionalization: Introducing benzyl and phenyl groups via alkylation or aryl coupling reactions.
While the exact synthetic route for this compound remains proprietary, analogous methods for spiro[4.5]decanes suggest the use of Buchwald-Hartwig amination or Ullmann-type couplings to install aromatic substituents. Post-synthetic purification typically involves recrystallization or chromatographic techniques to isolate the hydrochloride salt.
Challenges in Synthesis:
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Regioselectivity: Controlling the position of nitrogen atoms and substituents during cyclization.
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Stereochemical Control: Ensuring the desired spatial arrangement of the spirocyclic core.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The hydrochloride salt form improves aqueous solubility, with estimated logP values suggesting moderate lipophilicity (predicted logP ≈ 3.5). This balance supports both oral bioavailability and blood-brain barrier penetration, making the compound a candidate for central nervous system (CNS)-targeted therapies.
| Parameter | Value/Description | Source |
|---|---|---|
| logP | ~3.5 (estimated) | |
| Hydrogen Bond Acceptors | 3 (oxygen and nitrogen atoms) | |
| Rotatable Bonds | 5 |
Metabolic Considerations
Future Directions and Research Opportunities
Target Identification and Optimization
Future studies should prioritize:
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Proteomic Profiling: Identifying protein targets using affinity chromatography or mass spectrometry-based approaches.
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Structure-Activity Relationship (SAR) Studies: Modifying substituents to enhance potency and reduce toxicity.
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Formulation Development: Exploring nanoparticle delivery systems to improve bioavailability.
Synthetic Scalability
Advancements in continuous-flow chemistry and catalytic asymmetric synthesis could streamline large-scale production, addressing current challenges in regioselectivity and yield.
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